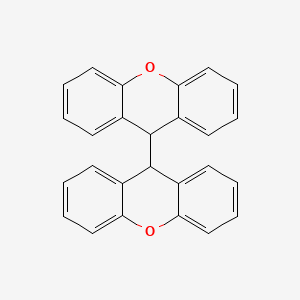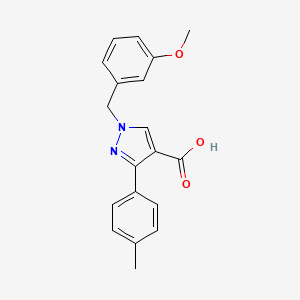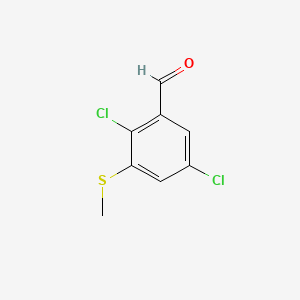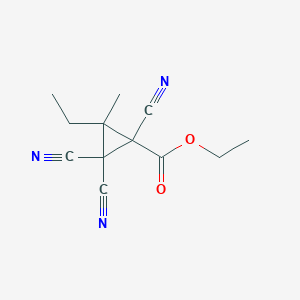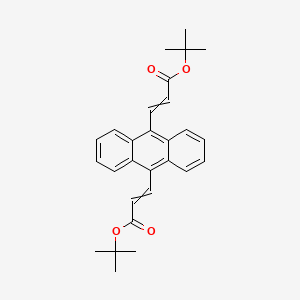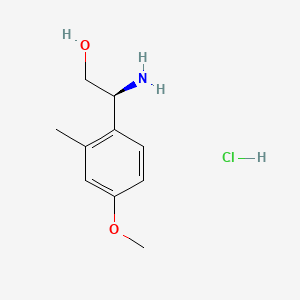
9(10H)-Acridinone, 3-azido-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinone, 3-azido-: is a chemical compound that belongs to the class of acridinones Acridinones are heterocyclic organic compounds containing a three-ring system with nitrogen atoms The 3-azido- derivative of 9(10H)-acridinone is characterized by the presence of an azido group (-N₃) at the third position of the acridinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-acridinone, 3-azido- typically involves the introduction of the azido group into the acridinone framework. One common method is the nucleophilic substitution reaction, where a suitable leaving group (such as a halide) on the acridinone is replaced by an azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for 9(10H)-acridinone, 3-azido- are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 9(10H)-Acridinone, 3-azido- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
科学的研究の応用
Chemistry: 9(10H)-Acridinone, 3-azido- is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in biological systems.
Industry: In materials science, 9(10H)-acridinone, 3-azido- can be used in the synthesis of novel polymers and materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful for creating cross-linked polymer networks.
作用機序
The mechanism of action of 9(10H)-acridinone, 3-azido- depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
類似化合物との比較
3-Azido-1,2,4-triazines: These compounds also contain an azido group and are used in similar cycloaddition reactions.
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another azido-containing compound with applications in materials science.
Uniqueness: 9(10H)-Acridinone, 3-azido- is unique due to its acridinone core, which imparts specific electronic and structural properties. This makes it particularly useful in applications where the acridinone framework is beneficial, such as in the development of fluorescent probes or in the synthesis of heterocyclic compounds with potential biological activity.
特性
CAS番号 |
61068-67-5 |
|---|---|
分子式 |
C13H8N4O |
分子量 |
236.23 g/mol |
IUPAC名 |
3-azido-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N4O/c14-17-16-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)18/h1-7H,(H,15,18) |
InChIキー |
RYSMOIQYZVHBMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


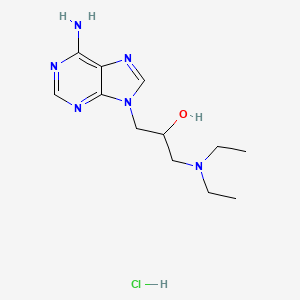
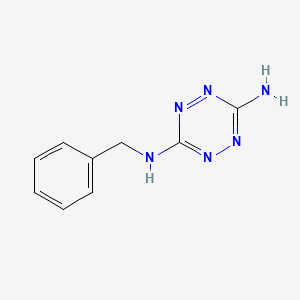

![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

